molecular formula C8H13NO2 B1315692 Quinuclidine-4-carboxylic acid CAS No. 55022-88-3

Quinuclidine-4-carboxylic acid

Cat. No. B1315692
CAS RN: 55022-88-3
M. Wt: 155.19 g/mol
InChI Key: XXPLDHNFTITERR-UHFFFAOYSA-N
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Description

Quinuclidine-4-carboxylic acid is an organic compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-4-carboxylic acid .


Synthesis Analysis

Quinuclidine-4-carboxylic acid can be synthesized from isatin with acetone in the presence of an alkali . Another method involves a three-component synthesis based on the Doebner Hydrogen-Transfer Reaction . The synthesis of 4-aminoquinuclidine from quinuclidine-4-carboxylic acid has also been reported .


Molecular Structure Analysis

The molecular structure of Quinuclidine-4-carboxylic acid comprises a carboxyl functional group, CO2H, attached to a quinuclidine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .


Chemical Reactions Analysis

Quinuclidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 4-aminoquinuclidine and its derivatives . It can also participate in the Doebner reaction for catalyzing cascade reactions .


Physical And Chemical Properties Analysis

Quinuclidine-4-carboxylic acid has a molecular weight of 155.194 Da . It is a solid at room temperature . More specific physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Antimalarial and Antiarrhythmic Applications

Quinuclidine-4-carboxylic acid and its analogs, prepared through specific reactions involving quinuclidine-2-carboxaldehyde or its alkyl ester counterparts, exhibit promising antimalarial and antiarrhythmic properties. This synthesis process highlights the compound's potential in developing treatments for these conditions (Grossberg, 2013).

Synthesis of Enantiomerically Pure Forms

The preparation of enantiomerically pure (R)-quinuclidine-2-carboxylic acid demonstrates the compound's versatility in chemical synthesis. This process involves a seven-step synthesis from d-mannitol, showcasing its applicability in creating specific enantiomers for research and development purposes (Etayo et al., 2008).

Crystal and Molecular Structure Studies

Quinuclidine betaine, forming complexes with p-hydroxybenzoic acid, illustrates the compound's ability to engage in intricate molecular structures. These studies, using X-ray diffraction, DFT, FTIR, and NMR methods, provide insights into the compound's interactions and hydrogen bonding, relevant for understanding molecular assemblies and designing new materials (Dega-Szafran, Katrusiak, & Szafran, 2010).

Photoredox Catalysis in Carbohydrate Chemistry

The use of quinuclidine as a hydrogen atom transfer mediator in photoredox catalysis demonstrates its application in site- and stereoselective C-H alkylation reactions of carbohydrates. This highlights its role in selective organic transformations, offering a pathway to intricate molecular synthesis with potential implications in drug development and synthetic chemistry (Dimakos et al., 2019).

Spectroscopic and Structural Analyses

Research on the structures formed by quinuclidine and various acids (e.g., 3,5-dinitrobenzoic acid) through spectroscopic methods reveals detailed insights into molecular interactions and the nature of hydrogen bonding. These studies not only contribute to the fundamental understanding of chemical interactions but also to the design of molecular structures with specific properties (Chantrapromma et al., 2004).

Assessing Inductive Effects

Investigations into the inductive effects of substituents on quinuclidines using molecular electrostatic potential offer valuable insights into the electronic properties of molecules. This research supports the development of compounds with tailored electronic characteristics, beneficial in various chemical and pharmaceutical applications (Suresh et al., 2008).

Antimuscarinic Properties

Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives exhibit high affinities for muscarinic M3 receptors, indicating their potential as muscarinic receptor antagonists. This research outlines the compound's therapeutic prospects, particularly for conditions such as overactive bladder, demonstrating the pharmaceutical relevance of quinuclidine derivatives (Naito et al., 2005).

Safety And Hazards

Quinuclidine-4-carboxylic acid hydrochloride, a related compound, has been classified as potentially harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPLDHNFTITERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548666
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidine-4-carboxylic acid

CAS RN

55022-88-3
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Quinuclidin-4-yl)carboxylic acid was prepared from 4-cyanoquinuclidine (Oakwood Products) following the procedure of Grob and Renk, Helv. Chim. Acta, 37, 1681 (1954). To a stirred suspension of quinuclidine-4-carboxylic acid hydrochloride (100 mg, 0.523 mmol) in 3 mL of anhydrous tetrahydrofuran at 0° C. was added borane methylsulfide complex (42 mg, 0.553 mmol). The mixture was stirred at room temperature for 1 hr and heated to reflux overnight. The reaction was cooled to 0° C. and carefully treated with 1 mL of methanol. The solvent was then removed under reduced pressure to leave the desired alcohol. Yield 36 mg. MS (m/e): 141.
Quantity
0 (± 1) mol
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reactant
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100 mg
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3 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LN Yakhontov - Advances in heterocyclic chemistry, 1970 - Elsevier
… This compound (83) was also synthesized directly from quinuclidine4-carboxylic acid by the Schmidt reaction. However, the first method is better, in spite of having more steps. …
Number of citations: 16 www.sciencedirect.com
EE Mikhlina, NA Komarova, MV Rubtsov - Chemistry of Heterocyclic …, 1969 - Springer
… Two methods for preparing 4-aminoquinuclidine from quinuclidine-4carboxylic acid have been developed. Acyl and alkyl derivatives of 4-aminoquinuclidine have been synthesized. …
Number of citations: 3 link.springer.com
MV Rubtsov, EE Mikhlina… - Russian Chemical …, 1960 - iopscience.iop.org
… Quinuclidine-4-carboxylic acid was synthesised by Grob and … This is hydrolysed to quinuclidine-4-carboxylic acid which … have been prepared from quinuclidine-4-carboxylic acid: …
Number of citations: 12 iopscience.iop.org
AM MacLeod, MA Cascieri, KJ Merchant… - Journal of medicinal …, 1995 - ACS Publications
Substance P is an 11-amino acid peptide, 1 with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, which has been implicated in a variety of disease states including …
Number of citations: 36 pubs.acs.org
K Novotná, L Tenora, E Prchalová, J Paule… - Journal of Medicinal …, 2023 - ACS Publications
… in one step from intermediate 7e using conditions for amide coupling in the presence of the appropriate carboxylic acid, ie, morpholinoacetic acid, quinuclidine-4-carboxylic acid, or …
Number of citations: 3 pubs.acs.org

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